1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The cyclopropyl-1,3,4-thiadiazole moiety can be synthesized through the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine . The imidazo[1,2-b]pyridazine component can be prepared via the condensation of 2-methylimidazole with 2,3-dichloropyridazine . The final step involves the coupling of these two heterocyclic units with piperazine under appropriate conditions, such as using a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide
- Pyrazolo[5,1-c][1,2,4]triazines
Uniqueness
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its combination of three distinct heterocyclic units, which confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19N7S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H19N7S/c1-11-10-23-13(17-11)4-5-14(20-23)21-6-8-22(9-7-21)16-19-18-15(24-16)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 |
InChI Key |
PGGOBOVVKFEASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NN=C(S4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.